8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-((2-Methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative characterized by an imidazo[2,1-f]purine-2,4-dione core. Key structural features include:
- 1-, 3-, and 7-methyl substitutions: These alkyl groups enhance metabolic stability and receptor binding selectivity.
- 8-position substitution: A 3-((2-methoxyphenyl)amino)propyl chain, which introduces a methoxy-substituted aryl amine moiety. This group is critical for modulating interactions with neurotransmitter receptors, such as serotonin (5-HT) and adenosine receptors (ARs) .
The compound’s design aligns with strategies to optimize ligand-receptor interactions, particularly for central nervous system (CNS) targets. Its structural framework is shared with several pharmacologically active analogs, making it a candidate for antidepressant, anxiolytic, or AR-modulating applications .
Properties
IUPAC Name |
6-[3-(2-methoxyanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-12-26-16-17(23(2)20(28)24(3)18(16)27)22-19(26)25(13)11-7-10-21-14-8-5-6-9-15(14)29-4/h5-6,8-9,12,21H,7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNNGTIEQJHGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activity. This compound features a unique structure that includes an imidazo[2,1-f]purine core and a methoxyphenyl group attached via an amino propyl chain.
- Molecular Formula : CHNO
- Molecular Weight : 393.43 g/mol
- CAS Number : 923229-49-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in critical pathways such as:
- Signal Transduction : The compound may influence signaling pathways that regulate cellular responses.
- Metabolic Regulation : It could play a role in the modulation of metabolic processes.
- Gene Expression : Potentially affecting transcription factors that regulate gene expression.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Activity : Initial studies suggest that it could reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha.
- Anticancer Properties : There are indications that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Anti-inflammatory Effects :
- Anticancer Activity :
- CNS Activity :
Comparative Biological Activity Table
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential use in treating various health conditions due to its interaction with biological systems.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies have shown that imidazo[2,1-f]purines can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, the compound's structural analogs have demonstrated the ability to inhibit protein kinases involved in cancer progression.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.
Neuroprotective Properties
There is emerging evidence suggesting neuroprotective effects of this compound. It may help in mitigating neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[2,1-f]purines could inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest.
- Inflammation Model : In a model of induced inflammation in rodents, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Receptor Selectivity and Potency
- Adenosine Receptor (AR) Affinity: The imidazo[2,1-f]purine scaffold confers high A3AR affinity, as seen in Compound 73 (Ki = 0.8 nM), outperforming pyrrolo[2,1-f]purine analogs by 2–10-fold . The target compound’s 2-methoxyphenyl group may enhance AR subtype selectivity but requires empirical validation.
- Serotonin Receptor Modulation :
- 5-HT1A Agonism : AZ-853 and AZ-861 (arylpiperazinyl derivatives) exhibit potent 5-HT1A partial agonism, with AZ-861 showing stronger activity due to a 3-trifluoromethylphenyl group .
- 5-HT7 Interaction : Compound 9 demonstrates dual 5-HT1A/5-HT7 binding, suggesting its anxiolytic effects may stem from broader serotonergic modulation .
Substituent Effects
- 8-Position Chain Length : Elongated alkyl chains (e.g., pentyl in Compound 9) enhance 5-HT1A affinity but may reduce selectivity over 5-HT7 .
- Aryl Group Modifications: 2-Methoxy vs. 2-Fluoro: The target compound’s 2-methoxyphenyl group may offer balanced lipophilicity and receptor engagement, whereas 2-fluoro substitution (Compound 9) improves metabolic stability . Piperazine vs. Aminoalkyl: Piperazinyl groups (AZ-853, Compound 6h) enhance 5-HT1A affinity but introduce α1-adrenergic side effects (e.g., hypotension in AZ-853) .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Huisgen cycloaddition reactions. For example, derivatives with arylpiperazinylpropyl or amide groups are synthesized via coupling reactions under inert atmospheres, using tert-butanol/water mixtures and copper catalysts (e.g., CuI with sodium ascorbate) . Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is used for purification, achieving yields of 49–55% . Optimization requires adjusting reaction time (3–24 hours), temperature (65°C for Huisgen reactions), and stoichiometric ratios of reactants .
Q. How can researchers confirm the structural integrity of this compound and its derivatives post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 1.3–3.2 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) and ESI-MS (e.g., molecular ion peaks at m/z 522.39 for brominated analogs) . X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for structurally similar purinediones .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (using ethanol/water mixtures) are standard. For water-soluble analogs, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at the 8-position) influence adenosine receptor binding affinity and selectivity?
- Methodological Answer : SAR studies show that arylpiperazinylpropyl substituents enhance A₂A receptor antagonism, while 2-fluorophenoxyethyl groups improve water solubility without compromising affinity . Computational docking (e.g., AutoDock Vina) using PDB: 4UHR (adenosine A₂A receptor) can predict binding modes, validated via competitive radioligand assays (³H-ZM241385 displacement) .
Q. What computational strategies can predict regioselectivity in Huisgen cycloaddition reactions during derivative synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict 1,4- vs. 1,5-regioisomer formation. Machine learning tools (e.g., ICReDD’s reaction path search algorithms) integrate quantum chemical data with experimental parameters (solvent polarity, temperature) to optimize reaction outcomes .
Q. How should researchers address contradictory solubility data reported for halogenated analogs (e.g., brominated derivatives)?
- Methodological Answer : Contradictions arise from solvent polarity and crystallinity differences. Use Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for brominated analogs). Dynamic light scattering (DLS) quantifies aggregation tendencies in aqueous buffers .
Q. What analytical methods identify degradation products of this compound under accelerated stability conditions?
- Methodological Answer : LC-MS/MS (ESI+ mode) detects hydrolytic degradation (e.g., cleavage of the imidazopurine ring at pH < 3). For oxidative degradation, use H₂O₂ stress testing coupled with HRMS to identify sulfoxide or N-oxide byproducts .
Methodological Recommendations
- For contradictory biological data , validate assays using orthogonal methods (e.g., SPR vs. radioligand binding) .
- To resolve synthetic scalability issues , adopt flow chemistry setups for Huisgen reactions, improving yield reproducibility .
- For green chemistry compliance , replace tert-butanol with cyclopentyl methyl ether (CPME) in cycloaddition reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
